Rosuvastatin Allyl Ester

Description

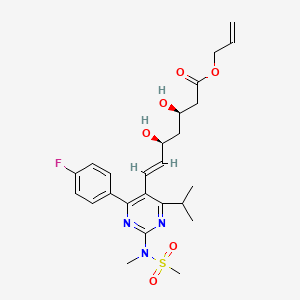

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H32FN3O6S |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

prop-2-enyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H32FN3O6S/c1-6-13-35-22(32)15-20(31)14-19(30)11-12-21-23(16(2)3)27-25(29(4)36(5,33)34)28-24(21)17-7-9-18(26)10-8-17/h6-12,16,19-20,30-31H,1,13-15H2,2-5H3/b12-11+/t19-,20-/m1/s1 |

InChI Key |

VVWIFBRZEQPZRM-XICOBVEKSA-N |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Rosuvastatin Allyl Ester

Diverse Synthetic Strategies for Allyl Ester Formation

Esterification Reactions and Optimizing Conditions

The direct esterification of Rosuvastatin's carboxylic acid moiety with allyl alcohol is a primary method for forming Rosuvastatin (B1679574) Allyl Ester. This transformation is typically achieved through Fischer esterification, a classic acid-catalyzed reaction. masterorganicchemistry.commasterorganicchemistry.com In this process, a strong acid catalyst, such as sulfuric acid or tosic acid, protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. masterorganicchemistry.com The allyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.

To drive the equilibrium towards the formation of the ester, an excess of allyl alcohol is often used. masterorganicchemistry.com Another effective technique to maximize the yield is the removal of water, a byproduct of the reaction, using methods like a Dean-Stark apparatus. masterorganicchemistry.com The reaction conditions, including temperature and catalyst choice, are optimized to ensure efficient conversion while minimizing potential side reactions.

Key Chemical Transformations and Catalysis

The construction of the Rosuvastatin molecule relies heavily on specific chemical reactions that allow for the precise formation of its key structural features. Among the most critical is the Wittig-type olefination for creating the alkene linkage in the side chain.

Wittig-Type Olefination Reactions for Pyrimidine (B1678525) Side Chain Elaboration

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are instrumental in forming the carbon-carbon double bond that connects the pyrimidine ring to the heptenoic acid side chain. scirp.orgresearchgate.net This reaction involves the coupling of a phosphorus ylide, derived from a phosphonium (B103445) salt of the pyrimidine moiety, with an aldehyde precursor of the side chain. nih.govscribd.com The stereochemical outcome of this reaction is of paramount importance, as the E-isomer is the desired configuration for Rosuvastatin.

Table 1: Comparison of Olefination Reactions in Rosuvastatin Synthesis

| Reaction Type | Reagents | Key Features | Stereoselectivity |

| Wittig Reaction | Phosphonium ylide, Aldehyde | Forms C=C bond | Can be tuned for E or Z selectivity |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion, Aldehyde | Often provides higher E-selectivity, water-soluble byproduct | Generally high E-selectivity |

| Julia-Kocienski Olefination | Sulfone, Aldehyde | Can provide very high E-selectivity | Excellent E-selectivity researchgate.netgoogle.com |

In recent years, mechanochemistry has emerged as a more sustainable and efficient alternative to traditional solvent-based reactions. oalib.combeilstein-journals.org In the context of the Wittig reaction for Rosuvastatin intermediates, liquid-assisted grinding (LAG) has been successfully employed. scirp.orgoalib.comscirp.org This technique involves ball-milling the reactants with a small amount of liquid. This method has been shown to significantly reduce the environmental factor (E-factor) compared to traditional methods. oalib.com The mechanochemical approach can lead to high conversion rates and offers a greener synthetic route. oalib.comscirp.org

Achieving a high degree of E-selectivity in the olefination step is crucial for the synthesis of Rosuvastatin. The choice of reaction conditions, including the base, solvent, and the nature of the ylide, can significantly influence the E/Z ratio of the resulting alkene. researchgate.netoalib.com For instance, in the Wittig reaction, the use of non-stabilized ylides in the presence of lithium salts can favor the formation of the Z-isomer, while stabilized ylides or the Schlosser modification can enhance the formation of the E-isomer.

In a study on the mechanochemical synthesis of a Rosuvastatin intermediate via a liquid-assisted Wittig reaction, optimal conditions yielded a conversion rate of 99.2% with an E:Z ratio of 76:24. oalib.com The Horner-Wadsworth-Emmons reaction is often preferred in industrial settings due to its generally higher E-selectivity and the ease of removal of the phosphate (B84403) byproduct. Furthermore, the Julia-Kocienski olefination has been demonstrated to provide excellent E/Z selectivity, in some cases as high as 300:1, for the synthesis of Rosuvastatin intermediates. researchgate.net

Table 2: Factors Influencing E/Z Selectivity in Wittig-Type Reactions

| Factor | Influence on Stereoselectivity |

| Ylide Stability | Stabilized ylides generally favor the E-isomer. |

| Reaction Conditions | "Salt-free" conditions for non-stabilized ylides favor the Z-isomer. |

| Solvent | Aprotic solvents can influence the reaction pathway and selectivity. |

| Base | The choice of base can affect the ylide formation and subsequent reaction stereochemistry. |

| Aldehyde Structure | Steric hindrance in the aldehyde can influence the approach of the ylide. |

Asymmetric Allylation Strategies for Chiral Center Installation

A critical step in the synthesis of the Rosuvastatin side chain is the establishment of the correct stereochemistry. Asymmetric allylation reactions are pivotal for introducing chirality early in the synthetic sequence, thereby setting the foundation for subsequent stereocontrolled transformations. These methods involve the addition of an allyl group to an aldehyde, guided by a chiral catalyst to produce a homoallylic alcohol with high enantiomeric excess.

The Keck asymmetric allylation is a widely applied and reliable method for installing the C5-hydroxyl stereocenter in the Rosuvastatin side chain. researchgate.netresearchgate.netwikipedia.org This reaction involves the enantioselective addition of allyltributylstannane (B1265786) to an aldehyde, catalyzed by a chiral titanium complex. wikipedia.orglibretexts.org The catalyst is typically formed in situ from titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral ligand, most commonly (S)- or (R)-BINOL (1,1'-bi-2-naphthol). researchgate.netwikipedia.org

In a common synthetic route to Rosuvastatin, the Keck allylation is performed on chloroacetaldehyde. researchgate.netresearchgate.net The use of an (S)-BINOL/Ti(OiPr)₄ catalyst directs the addition of the allyl group to furnish the desired (S)-homoallylic alcohol, which corresponds to the (5R)-configuration in the final Rosuvastatin molecule. researchgate.netresearchgate.net This reaction effectively establishes the first key stereocenter of the side chain with high optical purity. researchgate.net The mechanism, while not fully elucidated, is believed to involve the activation of the aldehyde by the bidentate BINOL-Ti complex, facilitating a stereoselective nucleophilic attack by the allyl stannane. wikipedia.org

Diastereoselective Epoxidation Reactions and Control of Stereochemistry

Following the installation of the first chiral center via allylation, the next crucial step is the creation of the second stereocenter at C3 (in the final Rosuvastatin structure) to form the characteristic syn-1,3-diol. This is often achieved through a diastereoselective epoxidation of the homoallylic alcohol intermediate. researchgate.netresearchgate.net

A notable strategy employs a vanadium-catalyzed syn-diastereoselective epoxidation. researchgate.net The (S)-homoallylic alcohol, obtained from the Keck allylation, is treated with an oxidizing agent in the presence of a vanadium catalyst, such as vanadyl acetylacetonate (B107027) (VO(acac)₂). researchgate.netresearchgate.net The hydroxyl group of the substrate directs the epoxidation to the same face of the double bond, resulting in the formation of an epoxide with the desired syn relationship to the existing stereocenter. researchgate.net This directed epoxidation ensures the requisite 3R-chirality is set correctly relative to the 5R-center. Subsequent nucleophilic opening of this epoxide allows for the introduction of the rest of the carbon chain while preserving the stereochemistry.

Reduction Methodologies for Hydroxyl Group Formation

The formation of hydroxyl groups in the Rosuvastatin side chain often requires the reduction of carbonyl functionalities, such as ketones or esters. The choice of reducing agent and reaction conditions is critical to achieve the desired stereoselectivity and to avoid unwanted side reactions (chemoselectivity).

In various synthetic pathways for Rosuvastatin, a key step involves the reduction of a keto-ester intermediate to generate the 1,3-diol moiety. google.comresearchgate.net One of the challenges is to selectively reduce the ketone in the presence of an ester. Diisobutylaluminum hydride (DIBAL-H) is a bulky reducing agent often used for the chemoselective reduction of esters to aldehydes. google.comuta.edu However, in the context of Rosuvastatin synthesis, other specialized reducing systems are more commonly employed for the stereoselective reduction of the β-keto group.

Strategic Application of Protecting Group Chemistry in Multi-step Synthesis

The multi-step synthesis of a complex molecule like Rosuvastatin necessitates a robust protecting group strategy to mask reactive functional groups, primarily hydroxyl groups, while other parts of the molecule are being modified. googleapis.com The protection and subsequent deprotection steps must be high-yielding and compatible with the various reaction conditions employed throughout the synthesis.

Commonly used protecting groups for the hydroxyl functions in the Rosuvastatin side chain include silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group. google.comwjpmr.com The TBDMS group is valued for its stability under a wide range of non-acidic conditions and can be readily introduced and later removed using fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions. google.com

Another prevalent strategy is the protection of the syn-1,3-diol as a cyclic acetal (B89532) or ketal, such as an acetonide (by reaction with acetone (B3395972) or 2,2-dimethoxypropane). This not only protects both hydroxyl groups simultaneously but also locks the conformation of the side chain, which can favorably influence the stereochemical outcome of subsequent reactions. nih.gov This acetonide protection is frequently used before performing Wittig-type olefination reactions to couple the side chain with the pyrimidine core of the molecule. google.com

Optimization of Reaction Parameters for Yield and Efficiency Enhancement

For instance, the critical Keck asymmetric allylation step has been subject to optimization studies. Research has explored the impact of catalyst loading, temperature, and reaction time on both the chemical yield and the enantiomeric excess (% ee) of the resulting homoallylic alcohol. researchgate.net These studies aim to find a balance between a high reaction rate and high stereoselectivity, while minimizing the amount of expensive chiral ligand and titanium catalyst required.

The table below presents data from an optimization study of the Keck asymmetric allylation of chloroacetaldehyde. researchgate.net

| Entry | Ligand (mol%) | Ti(OiPr)₄ (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 22 | 20 | -20 | 96 | 67 | 94 |

| 2 | 11 | 10 | -20 | 120 | 65 | 93 |

| 3 | 11 | 10 | 0 | 72 | 73 | 91 |

| 4 | 11 | 10 | 25 | 48 | 78 | 85 |

| 5 | 5.5 | 5 | 0 | 96 | 71 | 90 |

Investigation into the Formation of Rosuvastatin Allyl Ester: A By-product of Synthetic Methodologies

The synthesis of rosuvastatin, a complex chiral molecule, involves a multi-step process that can inadvertently lead to the formation of various impurities. Among these is this compound, a process-related impurity that requires careful monitoring and control to ensure the final active pharmaceutical ingredient (API) meets stringent purity standards. While the deliberate synthesis of this compound as a reference standard is straightforward, its inadvertent formation as a by-product is a subject of significant interest in process chemistry and impurity profiling.

The formation of this compound as an impurity is intrinsically linked to the specific reagents and conditions employed during the synthesis of rosuvastatin. Although not a common impurity, its presence can indicate specific side reactions occurring during the manufacturing process. The most probable cause for the formation of this ester is the presence of allyl alcohol in the reaction mixture during the esterification or transesterification steps of the rosuvastatin synthesis.

One potential pathway for the formation of this compound is through a transesterification reaction. In the synthesis of rosuvastatin, a common strategy involves the use of an alkyl ester of rosuvastatin (such as the methyl or ethyl ester) as a penultimate intermediate. During the hydrolysis of this alkyl ester to the free acid, if allyl alcohol is present as a solvent or an impurity in other reagents, a base-catalyzed transesterification can occur, leading to the formation of this compound alongside the desired rosuvastatin.

Another possibility is the direct esterification of rosuvastatin with allyl alcohol. If residual allyl-containing protecting groups are used in earlier synthetic steps and are not completely removed, they could potentially serve as a source of allyl alcohol under certain reaction conditions. Subsequent acidic or basic conditions intended for other transformations could then catalyze the esterification of the rosuvastatin carboxylic acid with the liberated allyl alcohol.

Impurity profiling studies are crucial for identifying and quantifying the presence of this compound. High-performance liquid chromatography (HPLC) is the primary analytical technique used for this purpose, often in conjunction with mass spectrometry (MS) for definitive identification. The development of robust analytical methods is essential to separate this compound from rosuvastatin and other related impurities, ensuring the quality and safety of the final drug product.

The meticulous control of raw materials, solvents, and reaction conditions is paramount to minimize the formation of this compound. This includes ensuring the absence of allyl alcohol in the solvents and reagents used in the final steps of the synthesis and optimizing reaction conditions to disfavor esterification and transesterification side reactions.

Below is a data table summarizing the key information about this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| Rosuvastatin | 287714-41-4 | C22H28FN3O6S | Active Pharmaceutical Ingredient |

| This compound | 1352945-05-1 | C25H32FN3O6S | Process-related impurity/By-product |

| Allyl Alcohol | 107-18-6 | C3H6O | Potential reactant in side reaction |

Stereochemical Aspects and Isomeric Studies of Rosuvastatin Allyl Ester

Enantiomeric and Diastereomeric Purity Assessment in Synthetic Protocols

The synthesis of Rosuvastatin (B1679574) and its derivatives, such as the allyl ester, is a significant challenge in medicinal chemistry, primarily due to the need to control the stereochemistry at two specific chiral centers, C3 and C5, and the geometry of the C6-C7 double bond. The therapeutically relevant isomer is the (3R, 5S, 6E)-isomer. synthinkchemicals.com Consequently, synthetic strategies are designed to be highly stereoselective to maximize the yield of this specific diastereomer while minimizing the formation of other stereoisomers, such as the (3S, 5R) enantiomer or the (3R, 5R) and (3S, 5S) diastereomers. waters.com

The assessment of enantiomeric and diastereomeric purity is a critical step in the synthetic process. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for this purpose. nih.govijpda.org Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives like Chiralpak IB, are frequently employed for the separation of statin stereoisomers. ijpda.orgnih.gov These columns can differentiate between enantiomers and diastereomers based on the differential interactions between the stereoisomers and the chiral environment of the stationary phase. researchgate.net

For instance, a typical method for Rosuvastatin calcium involves a mobile phase containing a mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid. nih.govgoogle.com The separation is precise enough to quantify the undesired enantiomer at levels as low as 0.04%. acs.org The purity is often expressed as diastereomeric ratio (d.r.) or percent diastereomeric excess (%de) and enantiomeric excess (%ee). waters.com For a crystalline form of Rosuvastatin Allyl Ester, a diastereomerically pure composition is defined as having a purity of at least 95%. neliti.com Synthetic routes for Rosuvastatin have been developed to achieve high stereochemical purity, with reported syn:anti ratios greater than 99:1 and enantiomeric excess exceeding 99%. researchgate.net

Table 1: Chromatographic Conditions for Stereoisomer Purity Analysis of Rosuvastatin Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak IB (immobilized cellulose) | ijpda.orgnih.gov |

| Mobile Phase | n-hexane, dichloromethane, 2-propanol, trifluoroacetic acid (82:10:8:0.2 v/v/v/v) | nih.govgoogle.com |

| Detection | UV at 243 nm | nih.govresearchgate.net |

| Analyte | Rosuvastatin Calcium and its enantiomer/diastereomers | nih.gov |

| Purity Threshold | Diastereomeric purity of at least 99% | researchgate.net |

Conformational Analysis of E/Z Isomers and Rotamers using Advanced Spectroscopic Techniques

The presence of a C6=C7 double bond in this compound allows for the existence of E (trans) and Z (cis) geometric isomers. The therapeutically active form is the E-isomer. researchgate.net The Z-isomers are generally considered impurities and their conformational behavior has been studied in detail for Rosuvastatin and its analogues using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). researchgate.net

Studies on Z-isomeric Rosuvastatin analogues have revealed that these molecules exhibit significant conformational flexibility. researchgate.net At room temperature, the ¹H-NMR spectra of Z-isomers often show considerable line broadening, which is not observed for the corresponding E-isomers. researchgate.netresearchgate.net This phenomenon is attributed to the dynamic exchange between two stable rotamers. researchgate.net This rotational isomerism, or rotamerism, arises from the restricted rotation around the C5-C6 single bond. researchgate.net

Advanced NMR techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), have been instrumental in elucidating the conformational dynamics. NOESY experiments can detect through-space interactions between protons, allowing for the identification of different conformers and the determination of their relative orientations. For Z-isomeric Rosuvastatin compounds, distinct NOESY cross-peaks for major and minor rotamers have been observed, confirming their existence and allowing for the calculation of their equilibrium constants. researchgate.net Furthermore, differences in the ⁴J H5-H7 allylic coupling constants between the rotamers provide additional evidence for the conformational exchange. researchgate.net

The energy barriers for the interconversion of these rotamers in Z-isomeric pitavastatin (B1663618) analogues, which are structurally similar to Rosuvastatin, have been determined to be in the range of 15.0 to 15.9 kcal/mol. researchgate.net This indicates a relatively slow exchange on the NMR timescale at room temperature, leading to the observed line broadening. While these studies were not performed directly on this compound, the fundamental structure responsible for this conformational behavior is identical, and thus similar dynamics are expected.

Table 2: Spectroscopic Data for Conformational Analysis of Rosuvastatin Analogues

| Spectroscopic Technique | Observation for Z-Isomers | Implication | Reference |

|---|---|---|---|

| ¹H-NMR | Resonance line broadening at room temperature | Dynamic exchange between conformers | researchgate.netresearchgate.net |

| 2D-NOESY | Distinct cross-peaks for major and minor conformers | Presence of two stable rotamers | researchgate.net |

| ¹H-NMR Coupling Constants | Well-defined differences in ⁴J H5-H7 allylic coupling constants | Different dihedral angles in the two rotamers | researchgate.net |

Impact of Stereochemistry on Molecular Structure, Reactivity, and Stability

The specific stereochemistry of this compound is paramount as it dictates the three-dimensional shape of the molecule, which in turn influences its physical properties, reactivity, and stability. The (3R, 5S) configuration of the dihydroxy heptenoate side chain is crucial for its biological function, as this specific arrangement allows for optimal binding to the active site of the HMG-CoA reductase enzyme. openstax.org The presence of the incorrect enantiomer or diastereomers can lead to reduced efficacy or altered toxicological profiles. waters.com

The reactivity of this compound is also influenced by its stereochemistry. The allyl ester group itself introduces a reactive site into the molecule. Allyl esters can undergo various reactions, such as cleavage under specific conditions, which can be influenced by the steric environment around the ester functionality. researchgate.net The stability of the molecule can also be affected by its stereoisomeric form. Stability-indicating methods developed for Rosuvastatin Calcium show that the drug can degrade under stress conditions like acid, base, and oxidation. google.comacs.org While specific stability studies on this compound are not widely published, it is expected that different stereoisomers would exhibit different degradation profiles due to variations in their conformational stability and the accessibility of reactive sites to degradants. For instance, the conformational flexibility of the Z-isomer might expose certain functional groups to reagents more readily than the more rigid E-isomer.

Table 3: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Rosuvastatin | |

| Rosuvastatin Calcium |

Advanced Characterization Techniques for Structural Elucidation of Rosuvastatin Allyl Ester

Spectroscopic Methods for Detailed Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural elucidation of Rosuvastatin (B1679574) Allyl Ester. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and the confirmation of the molecule's intricate stereochemistry.

¹H NMR spectroscopy provides the initial overview of the proton environment. The spectrum of Rosuvastatin Allyl Ester is expected to show characteristic signals for the aromatic protons of the fluorophenyl group, the pyrimidine (B1678525) ring, the isopropyl group, the N-methyl group, and the dihydroxy heptenoate side chain. Crucially, the presence of the allyl group would be confirmed by signals in the olefinic region (typically δ 5.8-6.0 ppm for the methine proton and δ 5.1-5.4 ppm for the terminal methylene (B1212753) protons) and a doublet for the methylene group adjacent to the ester oxygen (around δ 4.6 ppm).

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would display signals for all carbon atoms in the molecule, including the carbonyl carbon of the ester (around δ 170 ppm), the carbons of the allyl group (olefinic carbons around δ 118 and δ 132 ppm), and the carbons of the Rosuvastatin core structure.

2D NMR techniques are employed to establish the connectivity between atoms:

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace the spin systems within the molecule, such as the heptenoate side chain and the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for confirming the stereochemistry of the molecule, particularly the relative configuration of the hydroxyl groups on the heptenoate chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Fluorophenyl | 7.0 - 7.8 | 115 - 165 (with C-F coupling) |

| Pyrimidine | ~8.3 | 117 - 164 |

| Isopropyl (CH) | ~3.4 | ~31 |

| Isopropyl (CH₃) | ~1.2 | ~21 |

| N-CH₃ | ~3.5 | ~33 |

| SO₂CH₃ | ~3.5 | ~42 |

| Heptenoate Chain (CH-OH) | 3.8 - 4.4 | 68 - 74 |

| Allyl Ester (CH₂) | ~4.6 | ~65 |

| Allyl Ester (=CH) | 5.8 - 6.0 | ~132 |

| Allyl Ester (=CH₂) | 5.1 - 5.4 | ~118 |

| Ester (C=O) | - | ~170 |

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Interactions

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific bond vibrations.

Key expected absorption bands for this compound include:

A broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups on the heptenoate side chain.

Stretching vibrations for aromatic and aliphatic C-H bonds typically appearing between 3100-2850 cm⁻¹ .

A strong absorption band around 1735-1715 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group . libretexts.org

The C=C stretching vibration of the allyl group and the aromatic rings would appear in the 1680-1600 cm⁻¹ region.

Strong absorptions corresponding to the S=O stretching of the sulfonamide group are expected around 1350 cm⁻¹ and 1150 cm⁻¹ . ijpsonline.com

The C-O stretching vibrations of the ester and alcohol groups would be visible in the fingerprint region, between 1300-1000 cm⁻¹ . libretexts.org

The presence of the fluorophenyl group can be confirmed by a strong C-F stretching band , typically observed in the 1250-1100 cm⁻¹ region.

The precise positions and shapes of these bands can also provide information about intermolecular interactions, such as hydrogen bonding.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretch, H-bonded | 3600 - 3200 | Broad, Strong |

| Aromatic/Alkene C-H | Stretch | 3100 - 3000 | Medium |

| Alkane C-H | Stretch | 3000 - 2850 | Medium |

| Ester Carbonyl (C=O) | Stretch | 1735 - 1715 | Strong |

| Alkene (C=C) | Stretch | 1680 - 1640 | Medium |

| Aromatic (C=C) | Stretch | 1600, 1475 | Medium |

| Sulfonamide (S=O) | Asymmetric/Symmetric Stretch | ~1350, ~1150 | Strong |

| Ester/Alcohol (C-O) | Stretch | 1300 - 1000 | Strong |

| Fluorine (C-F) | Stretch | 1250 - 1100 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound and for elucidating its structure through fragmentation analysis. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence.

For this compound (C₂₅H₃₂FN₃O₆S), the expected monoisotopic mass is approximately 521.1972 g/mol . An HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the compound's identity.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides further structural information. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to different parts of the molecule. Key fragmentation pathways would likely involve:

Loss of the allyl group (C₃H₅, 41 Da).

Loss of water (H₂O, 18 Da) from the hydroxyl groups.

Cleavage of the sulfonamide group (SO₂CH₃, 79 Da).

Fragmentation of the heptenoate side chain.

Cleavage of the bond between the pyrimidine ring and the side chain.

A detailed analysis of the fragmentation pattern of Rosuvastatin itself reveals major product ions at m/z 464, 446, 422, 404, 300, 272, and 258. nih.govresearchgate.net The fragmentation of the allyl ester would be expected to follow similar pathways, with the initial molecular ion being 40 Da heavier than that of Rosuvastatin acid. The presence of a fragment corresponding to the Rosuvastatin core after the loss of the allyl ester side chain would further corroborate the structure.

Table 3: Predicted HRMS Data and Key Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₂₅H₃₃FN₃O₆S⁺ | 522.2041 | Protonated Molecular Ion |

| [M+Na]⁺ | C₂₅H₃₂FN₃NaO₆S⁺ | 544.1860 | Sodium Adduct |

| [M-H₂O+H]⁺ | C₂₅H₃₁FN₃O₅S⁺ | 504.1935 | Loss of one water molecule |

| [M-2H₂O+H]⁺ | C₂₅H₂₉FN₃O₄S⁺ | 486.1829 | Loss of two water molecules |

| [M-C₃H₅O₂]⁺ | C₂₂H₂₇FN₃O₄S⁺ | 464.1673 | Loss of allyl acetate (B1210297) moiety from side chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the chromophoric system of this compound and can also be employed for purity assessment. The UV spectrum arises from electronic transitions within the molecule, primarily associated with the conjugated systems.

The main chromophore in this compound is the substituted pyrimidine ring system, which is in conjugation with the fluorophenyl group and the double bond of the heptenoate side chain. Rosuvastatin exhibits a characteristic maximum absorption (λmax) at approximately 243 nm. scispace.com The esterification of the carboxylic acid group to form the allyl ester is not expected to significantly alter the main chromophoric system, and therefore, this compound should exhibit a similar λmax.

UV-Vis spectroscopy is also a valuable tool for quantitative analysis and purity assessment when coupled with a separation technique like HPLC. By creating a calibration curve of absorbance versus concentration, the amount of this compound in a sample can be determined. The purity can be assessed by examining the peak shape and looking for the presence of any shoulders or additional peaks in the chromatogram at the detection wavelength.

Chromatographic Methodologies for Separation and Isomeric Analysis

Chromatographic techniques are essential for the separation of this compound from the API, other impurities, and for the analysis of its isomeric purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for determining the ratio of any stereoisomers. Due to the chiral centers in the heptenoate side chain, Rosuvastatin and its derivatives can exist as multiple stereoisomers.

A typical reversed-phase HPLC (RP-HPLC) method would be employed for purity analysis. This would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often used to achieve optimal separation of all related substances. Detection is typically carried out using a UV detector set at the λmax of Rosuvastatin, around 243 nm.

For the determination of the isomeric ratio, a chiral HPLC method is required. This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the chiral separation of statins. For instance, a CHIRALPAK® IB column with a mobile phase of n-heptane, 2-propanol, and trifluoroacetic acid has been successfully used for the enantiomeric resolution of Rosuvastatin. ijpda.org Such a method would be able to separate the desired (3R, 5S) isomer of this compound from its other stereoisomers. The ratio of the isomers is determined by comparing their respective peak areas in the chromatogram.

Table 4: Typical HPLC Method Parameters for the Analysis of this compound

| Parameter | Purity Analysis (RP-HPLC) | Isomeric Analysis (Chiral HPLC) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., CHIRALPAK® IB) |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer (Gradient) | n-Heptane/2-Propanol/Trifluoroacetic Acid (Isocratic) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at ~243 nm | UV at ~243 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ambient or controlled |

Advanced Chromatographic Separations (e.g., Chiral HPLC) for Enantiomeric Excess Determination

Rosuvastatin possesses two chiral centers in its heptenoic acid side chain, meaning it can exist as different stereoisomers. The therapeutically active form is the (3R, 5S)-enantiomer. The synthesis of Rosuvastatin and its derivatives, including the allyl ester, may result in the presence of other stereoisomers as impurities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and diastereomers, allowing for the precise determination of enantiomeric or diastereomeric excess (%ee or %de).

The separation principle of chiral HPLC relies on the use of a chiral stationary phase (CSP). These stationary phases create a chiral environment where the enantiomers of the analyte can form transient diastereomeric complexes with differing stabilities, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for the chiral separation of statins.

For the analysis of Rosuvastatin, and by extension this compound, a reversed-phase HPLC method using a cellulose-based column, such as Lux Cellulose-2, has been shown to be effective. mdpi.com The mobile phase composition is a critical parameter to optimize for achieving baseline separation of the enantiomers. A typical mobile phase might consist of a gradient mixture of an organic solvent like acetonitrile and an aqueous solution containing an acidic modifier, such as trifluoroacetic acid (TFA). mdpi.com The presence of the allyl ester group in this compound would likely influence its retention behavior, potentially requiring adjustments to the mobile phase composition or gradient profile compared to the parent compound.

The determination of enantiomeric excess is calculated from the peak areas of the desired enantiomer and the unwanted enantiomer in the chromatogram. A high %ee is indicative of a highly pure enantiomeric sample.

Table 1: Illustrative Chiral HPLC Method Parameters for Rosuvastatin Analysis

| Parameter | Condition |

|---|---|

| Column | Lux Cellulose-2 |

| Mobile Phase | Acetonitrile and 0.05% Trifluoroacetic Acid in water (gradient elution) mdpi.com |

| Flow Rate | 1.0 mL/min mdpi.com |

| Column Temperature | 40 °C mdpi.com |

| Detection | UV, 242 nm nih.gov |

| Injection Volume | 20 µL nih.gov |

| Expected Outcome for this compound | Baseline separation of the (3R, 5S)-enantiomer from other stereoisomers, allowing for quantification of enantiomeric excess. |

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Material Behavior

Thermal analysis techniques are crucial for characterizing the physicochemical properties of a solid material, such as its thermal stability, melting point, and polymorphic form. These properties are critical for formulation development and ensuring the stability of the final drug product.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. pku.edu.cnmt.com This technique is particularly useful for determining the thermal stability and decomposition profile of a compound. semanticscholar.org For this compound, a TGA analysis would provide information on the temperature at which the compound begins to degrade. It can also detect the loss of residual solvents or water that may be present in the sample. A typical TGA experiment involves heating a small amount of the sample at a constant rate and monitoring its weight loss over time. mt.com

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.netuib.no It is used to detect thermal events such as melting, crystallization, and glass transitions. researchgate.net For this compound, DSC would be used to determine its melting point and to investigate the presence of different polymorphic forms, which would exhibit different melting endotherms. The DSC thermogram of the parent compound, Rosuvastatin Calcium, has been reported to show an endothermic peak corresponding to its melting point. researchgate.net The presence of the allyl ester group would be expected to alter the melting point compared to Rosuvastatin or its calcium salt.

Table 2: Illustrative Thermal Analysis Data for Rosuvastatin Calcium

| Technique | Observation for Rosuvastatin Calcium | Expected Application for this compound |

|---|---|---|

| TGA | Shows weight loss corresponding to water content and decomposition at higher temperatures. researchgate.net | Determination of thermal stability, decomposition temperature, and presence of volatiles. |

| DSC | Exhibits a characteristic endothermic peak at its melting point (around 140-156 °C). researchgate.net | Determination of melting point, purity, and investigation of polymorphism. |

X-ray Diffraction for Solid-State Structure and Crystallographic Analysis (if applicable)

X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. pku.edu.cnresearchgate.net If this compound can be crystallized, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the molecule, confirming its absolute stereochemistry.

Powder X-ray diffraction (PXRD) is used to characterize the crystalline form of a bulk sample. Different polymorphic forms of a compound will produce distinct PXRD patterns, making it a valuable tool for polymorph screening and quality control. The PXRD pattern of Rosuvastatin Calcium has been used to characterize its crystalline form. For this compound, PXRD would be essential to identify and control its solid-state form throughout the manufacturing process.

The process of X-ray crystallography involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net The angles and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the crystal, from which the positions of the individual atoms can be determined.

Table 3: Application of X-ray Diffraction for this compound

| Technique | Information Obtained | Relevance for this compound |

|---|---|---|

| Single-Crystal XRD | Precise 3D molecular structure, bond lengths, bond angles, absolute stereochemistry. researchgate.net | Unambiguous confirmation of the chemical structure and stereochemistry. |

| Powder XRD (PXRD) | Crystalline fingerprint, identification of polymorphic forms, determination of crystallinity. pku.edu.cn | Quality control of the solid form, ensuring batch-to-batch consistency. |

Theoretical and Computational Chemistry Studies on Rosuvastatin Allyl Ester

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, stability, and reactivity of molecules. For rosuvastatin (B1679574), such calculations have provided insights into its behavior at a molecular level.

Electronic Structure and Stability:

The electronic structure of a molecule is fundamentally described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. chalcogen.rojoaquinbarroso.com

For the parent rosuvastatin molecule, computational studies have been performed to determine these properties. The presence of multiple functional groups, including the fluorophenyl, pyrimidine (B1678525), and dihydroxyheptenoic acid moieties, contributes to a complex electronic landscape. The sulfonamide group, in particular, has been identified as a region of high electron density. mdpi.com

When converting rosuvastatin to its allyl ester, the fundamental electronic structure of the core heterocyclic and aromatic rings is expected to remain largely unchanged. However, the esterification of the carboxylic acid will have a localized effect on the electronic properties of the side chain. The introduction of the allyl group (-CH₂-CH=CH₂) will introduce a new π-system. This can lead to a slight modification of the HOMO and LUMO energy levels. The allyl group is generally considered to be weakly electron-withdrawing, which could lead to a minor stabilization of the HOMO and LUMO orbitals in that region of the molecule.

Table 1: Predicted Electronic Properties of Rosuvastatin vs. Rosuvastatin Allyl Ester

| Property | Rosuvastatin (Calculated for Anion) | This compound (Predicted) | Rationale for Prediction |

| HOMO Energy | Varied based on computational method | Slight decrease | The allyl ester group is weakly electron-withdrawing compared to the carboxylate anion. |

| LUMO Energy | Varied based on computational method | Slight decrease | The allyl ester group can influence the LUMO by introducing a new π* orbital. |

| HOMO-LUMO Gap | Moderate | Similar to Rosuvastatin, possibly slightly larger | The net effect on the HOMO-LUMO gap would depend on the relative shifts of the HOMO and LUMO, but significant changes are not expected. |

| Dipole Moment | High (for the anion) | Moderate | The ester is less polar than the carboxylate salt, leading to a lower overall dipole moment. |

Note: The exact values for this compound would require specific DFT calculations.

Reactivity Prediction:

The reactivity of rosuvastatin and its derivatives can be predicted by analyzing the distribution of electron density and the frontier molecular orbitals. For rosuvastatin, the oxygen atoms of the sulfonamide group are identified as having high electron density, making them potential sites for interaction with electrophiles. mdpi.com

In this compound, the ester carbonyl group (C=O) will be an additional site for nucleophilic attack. The allyl group itself introduces new potential reaction sites. The double bond in the allyl group can undergo electrophilic addition reactions. Furthermore, the allylic protons (on the carbon adjacent to the double bond) can be susceptible to abstraction, leading to radical or anionic intermediates.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations are invaluable for studying the three-dimensional structure of molecules and how they change over time. These methods provide insights into the conformational flexibility and the nature of intermolecular interactions.

Conformational Analysis:

Rosuvastatin is a flexible molecule with several rotatable bonds, leading to a multitude of possible conformations. Studies on rosuvastatin have shown that it can exist in different conformations, particularly distinguishing between E and Z isomers around the C=C double bond in the heptenoic acid chain. researchgate.netresearchgate.net The rotation around the C5-C6 and C7-C6 single bonds has been identified as a key factor in its conformational dynamics. rsc.org

Intermolecular Interactions:

Computational studies, such as molecular docking, have been used to investigate the intermolecular interactions between rosuvastatin and its biological targets, like HMG-CoA reductase, as well as with other molecules like human serum albumin. nih.gov These studies have highlighted the importance of hydrogen bonds and hydrophobic interactions in the binding of rosuvastatin.

For this compound, the ability to form hydrogen bonds will be slightly altered. The carboxylic acid group of rosuvastatin is a hydrogen bond donor and acceptor. The ester group in this compound can act as a hydrogen bond acceptor at the carbonyl oxygen and the ether-like oxygen, but it lacks the acidic proton and thus cannot act as a hydrogen bond donor in the same way. The allyl group is primarily hydrophobic and will participate in van der Waals interactions. In a biological context, the change from a charged carboxylate to a neutral, more lipophilic ester would significantly alter its interactions with protein binding sites and its membrane permeability.

Reaction Mechanism Elucidation using Computational Methods to Understand Reaction Pathways

Computational chemistry can be used to model reaction mechanisms, helping to understand the pathways, transition states, and energy barriers involved in the synthesis of molecules.

The synthesis of this compound from rosuvastatin (the carboxylic acid) and allyl alcohol would typically proceed via an esterification reaction. The most common laboratory method is the Fischer esterification, which is catalyzed by an acid. acs.org

A plausible reaction mechanism for the acid-catalyzed esterification of rosuvastatin to its allyl ester can be broken down into the following steps, which can be modeled computationally:

Protonation of the Carbonyl Oxygen: The carboxylic acid group of rosuvastatin is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of allyl alcohol acts as a nucleophile and attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the allyl alcohol) to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, and the carbonyl double bond is reformed.

Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated, regenerating the acid catalyst and yielding the final this compound.

DFT calculations can be used to determine the geometries and energies of the reactants, intermediates, transition states, and products for each of these steps. zendy.iobenthamdirect.com This allows for the calculation of the activation energy for each step, identifying the rate-determining step of the reaction. For typical Fischer esterifications, the nucleophilic attack of the alcohol on the protonated carboxylic acid is often the rate-determining step. acs.org

Table 2: Predicted Energetics of the Fischer Esterification of Rosuvastatin

| Reaction Step | Predicted Energy Change | Notes |

| Protonation of Carbonyl | Endothermic | Requires energy input to protonate the carbonyl group. |

| Nucleophilic Attack (Transition State) | Highest Energy Point | This is typically the rate-determining step with the largest activation barrier. |

| Tetrahedral Intermediate | Local Energy Minimum | A metastable intermediate along the reaction coordinate. |

| Water Elimination | Endothermic | Breaking the C-OH bond and forming water requires energy. |

| Final Product Formation | Exothermic (overall) | The overall reaction to form the ester is typically slightly exothermic or thermoneutral. |

Note: These are generalized predictions for a Fischer esterification and would need to be confirmed by specific calculations for the rosuvastatin system.

Prediction of Spectroscopic Properties from First Principles (e.g., NMR chemical shifts, IR frequencies)

First-principles calculations can predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies with a good degree of accuracy, aiding in the characterization of novel compounds.

Predicted NMR Spectra:

The ¹H and ¹³C NMR spectra of rosuvastatin have been well-characterized. The conversion to an allyl ester will introduce distinct new signals and cause shifts in the signals of nearby nuclei.

¹H NMR: The most notable change will be the appearance of signals for the allyl group protons. These typically appear as a multiplet for the -CH= proton (around 5.8-6.0 ppm), and two multiplets for the =CH₂ protons (around 5.2-5.4 ppm). The -O-CH₂- protons will appear as a doublet around 4.6-4.8 ppm. openstax.orgoregonstate.edu The protons on the carbon alpha to the original carboxylic acid will experience a downfield shift due to the deshielding effect of the ester group.

¹³C NMR: The carbon spectrum will show new signals for the three carbons of the allyl group. The =CH₂ carbon typically resonates around 118-120 ppm, the -CH= carbon around 132-134 ppm, and the -O-CH₂- carbon around 65-67 ppm. oregonstate.edu The carbonyl carbon of the ester will appear in the characteristic region of 170-175 ppm, a slightly different chemical shift compared to the carboxylic acid carbon.

Table 3: Predicted Characteristic NMR Chemical Shifts (ppm) for the Allyl Ester Moiety of this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

| -¹O-CH₂- | 4.6 - 4.8 | Doublet |

| -CH=CH₂ | 5.8 - 6.0 | Multiplet |

| -CH=CH₂ | 5.2 - 5.4 | Multiplet |

| -¹³C=O | 170 - 175 | - |

| -¹³O-CH₂- | 65 - 67 | - |

| -¹³-CH= | 132 - 134 | - |

| -¹³=CH₂ | 118 - 120 | - |

Note: These are typical ranges for allyl esters and may vary slightly in the specific context of the rosuvastatin molecule.

Predicted IR Spectra:

The IR spectrum of rosuvastatin shows characteristic absorptions for its various functional groups. The conversion to an allyl ester will introduce new peaks and shift existing ones.

The broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) will disappear.

A strong C=O stretching band for the ester will appear around 1735-1750 cm⁻¹. libretexts.orgorgchemboulder.com

Characteristic C-O stretching bands for the ester will be present in the 1000-1300 cm⁻¹ region. orgchemboulder.com

The allyl group will introduce a C=C stretching absorption around 1645 cm⁻¹ and =C-H stretching absorptions above 3000 cm⁻¹. uniroma1.it

Table 4: Predicted Characteristic IR Absorption Frequencies (cm⁻¹) for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| =C-H (allyl) | 3020 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 2960 | Medium |

| C=O (ester) | 1735 - 1750 | Strong |

| C=C (allyl) | ~1645 | Medium |

| C-O (ester) | 1000 - 1300 | Strong |

Rosuvastatin Allyl Ester As a Model Compound and Chemical Probe in Organic Chemistry

Application in Fundamental Esterification Reaction Studies

The synthesis of Rosuvastatin (B1679574) Allyl Ester from its parent carboxylic acid is a practical embodiment of esterification, a cornerstone reaction in organic chemistry. The process involves the condensation of the Rosuvastatin carboxylic acid with allyl alcohol, typically facilitated by an acid catalyst or coupling agents. The study of this specific transformation provides a model for understanding esterification in the context of a large, multifunctional substrate.

Researchers can utilize this reaction to investigate various parameters that influence esterification efficiency and yield. Key areas of study include:

Catalyst Efficiency: Comparing different catalysts (e.g., mineral acids, Lewis acids, or enzymes) for the formation of the allyl ester bond, providing insight into their effectiveness with sterically hindered and electronically complex molecules.

Reaction Kinetics: Monitoring the reaction rate under various conditions (temperature, concentration, solvent) helps to elucidate the kinetic profile of esterifying a complex carboxylic acid, contributing to a broader understanding of reaction mechanisms.

Impurity Profiling: The formation of esters, including the allyl ester, can be an important aspect of impurity analysis in the manufacturing of the active pharmaceutical ingredient, Rosuvastatin. Understanding the conditions that lead to the formation of Rosuvastatin Allyl Ester helps in developing processes that minimize its presence as an impurity in the final drug product.

Conversely, the hydrolysis of this compound back to the parent acid serves as a model for ester cleavage. Studying the stability of the ester bond under various pH conditions is crucial and provides fundamental data on the lability of allyl esters compared to other esters, such as methyl or ethyl esters, on a complex molecular scaffold.

Investigation of Allylic System Reactivity, Selectivity, and Rearrangements

The allyl group in this compound is not merely a passive component; it is a reactive functional group that can be used as a chemical probe to investigate the reactivity of allylic systems. The double bond and the adjacent single bond constitute a synthetically versatile allylic system.

The most significant reaction involving this moiety is the palladium-catalyzed substitution, often referred to as the Tsuji-Trost reaction. wikipedia.org This reaction proceeds through a distinct mechanism:

Oxidative Addition: A Palladium(0) catalyst coordinates to the double bond of the allyl group and inserts into the carbon-oxygen bond, displacing the carboxylate and forming a η³-π-allylpalladium(II) complex.

Nucleophilic Attack: A nucleophile then attacks this complex, typically at one of the terminal carbons of the allyl group, forming a new carbon-nucleophile bond and regenerating the Pd(0) catalyst. wikipedia.orgnih.gov

This reactivity allows the allyl group to be a site for a variety of transformations. Investigations using this compound as a substrate could explore selectivity (regio- and stereoselectivity) of the incoming nucleophile, influenced by the bulky and chiral nature of the Rosuvastatin framework.

Furthermore, allylic systems are known to be susceptible to rearrangement reactions, such as uchicago.eduuchicago.edu-sigmatropic rearrangements. While the primary utility of the allyl ester in this context is often as a protecting group, its inherent electronic structure provides a platform for studying the potential for such rearrangements under thermal or catalytic conditions, even if they are undesired side reactions in a planned synthetic sequence.

Role in Methodological Development for Novel Organic Synthesis Routes

In the intricate, multi-step synthesis of complex molecules like statins, the strategic use of protecting groups is essential to mask reactive functional groups while transformations are carried out on other parts of the molecule. uchicago.edugoogleapis.comgoogle.com this compound is an excellent example of the parent molecule's carboxylic acid being protected by an allyl group.

The allyl ester is a particularly valuable protecting group due to its unique deprotection conditions, which impart "orthogonality" relative to other common protecting groups. nih.govorganic-chemistry.org This means it can be selectively removed under very mild conditions that leave other sensitive groups, such as silyl (B83357) ethers (protecting the hydroxyls) or tert-butyl esters, intact. nih.govgoogle.com

The deprotection is most commonly achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic "scavenger." The scavenger (e.g., dimedone, morpholine, or tributyltin hydride) serves to trap the reactive allyl group after it has been cleaved from the carboxylate, preventing side reactions. uchicago.eduorganic-chemistry.org This mild cleavage contrasts sharply with the harsh acidic or basic conditions required to hydrolyze other ester types, thus preserving the integrity of the complex Rosuvastatin molecule.

The use of this compound as a key intermediate allows synthetic chemists to develop more flexible and convergent routes. For example, with the carboxylic acid protected as the allyl ester, further modifications could be made to the pyrimidine (B1678525) core or the side-chain hydroxyl groups. Once these modifications are complete, the allyl group can be selectively removed in one of the final steps to reveal the free carboxylic acid, which can then be converted to its desired salt form (e.g., Rosuvastatin Calcium). wjpmr.comresearchgate.netscirp.orgresearchgate.netdntb.gov.ua

The table below summarizes the utility of the allyl ester as a protecting group in contrast to other common ester protecting groups.

| Protecting Group | Protection Method | Deprotection Conditions | Orthogonality/Compatibility |

| Allyl Ester | Acid-catalyzed esterification with allyl alcohol | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., dimedone, morpholine) under neutral conditions. organic-chemistry.org | Orthogonal to acid-labile (Boc, t-butyl ester, silyl ethers) and base-labile (Fmoc, acetate) groups. nih.govgoogle.com |

| Methyl Ester | Acid-catalyzed esterification with methanol | Strong acid (e.g., HCl) or strong base (e.g., LiOH, NaOH) hydrolysis. | Cleaved under conditions that also remove many other protecting groups. |

| tert-Butyl Ester | Acid-catalyzed esterification with isobutylene | Strong acid (e.g., Trifluoroacetic Acid, HCl). nih.gov | Orthogonal to base-labile and hydrogenolysis-labile groups. Not compatible with other acid-labile groups. |

| Benzyl (B1604629) Ester | Acid-catalyzed esterification with benzyl alcohol | Catalytic hydrogenolysis (H₂, Pd/C). | Orthogonal to acid- and base-labile groups. Not compatible with molecules containing other reducible groups (e.g., alkenes). |

This strategic application of this compound showcases its crucial role in advancing the methodological tools available to organic chemists for the efficient and precise synthesis of complex pharmaceutical agents.

Green Chemistry Principles in Rosuvastatin Allyl Ester Synthesis and Processing

Minimization of Environmental Impact in Synthetic Routes and Process Development

The environmental impact of synthesizing complex molecules like Rosuvastatin (B1679574) Allyl Ester is largely dictated by the chosen synthetic route and the associated process development. Traditional multi-step syntheses for statins often generate significant waste, a concern addressed by green chemistry metrics like the Environmental Factor (E-factor), which quantifies the amount of waste produced per kilogram of product. scirp.orgscirp.orgscirp.org For pharmaceutical manufacturing, E-factors can be particularly high due to the complexity of the syntheses. scirp.orgscirp.orgscirp.org

Innovations in synthetic strategies aim to lower this environmental burden. One key area of development is the use of biocatalysis. Chemoenzymatic processes have been developed for key Rosuvastatin building blocks, offering high efficiency and stereoselectivity under mild conditions. acs.org For instance, the use of a deoxyribose-5-phosphate aldolase (B8822740) (DERA) enzyme can facilitate a one-pot tandem aldol (B89426) reaction to create the chiral side chain, significantly improving volumetric productivity and reducing the catalyst load compared to traditional chemical methods. nih.govnih.gov

Another approach is mechanochemistry, specifically the use of liquid-assisted grinding in a ball mill for reactions like the Wittig olefination, a common step in Rosuvastatin synthesis. scirp.orgscirp.org This method can drastically reduce the amount of solvent required, leading to a significantly lower E-factor compared to conventional solution-phase reactions. scirp.orgscirp.org Research has shown that the E-factor for a mechanochemical Wittig reaction can be about a quarter of that for the traditional method. scirp.org

Table 1: Comparison of E-factors for Traditional vs. Greener Synthetic Methods

| Synthetic Method | Key Reaction | Typical Solvents | E-factor Comparison | Key Advantages |

|---|---|---|---|---|

| Traditional Synthesis | Wittig Reaction | Dimethyl sulfoxide (B87167) (DMSO), Toluene | High | Well-established, versatile |

| Mechanochemical Synthesis | Liquid-Assisted Grinding Wittig | Minimal solvent (e.g., ethanol) | Reduced by ~75% | Drastic solvent reduction, higher efficiency |

| Biocatalytic Synthesis | Aldolase-catalyzed aldol reaction | Aqueous media | Significantly Lower | High stereoselectivity, mild conditions, renewable catalyst |

Atom Economy and Reaction Efficiency in Complex Molecule Synthesis

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures how efficiently reactant atoms are incorporated into the final desired product. rsc.org Reactions with poor atom economy generate substantial waste, even if their percentage yield is high. rsc.org

The Wittig reaction, a cornerstone in many Rosuvastatin synthesis routes to form the crucial carbon-carbon double bond, is a classic example of a reaction with high yield but poor atom economy. scirp.orgrsc.org This is due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide byproduct, which has a molecular weight significantly greater than the desired alkene portion of the molecule. rsc.org

Efforts to improve reaction efficiency focus on developing alternative synthetic pathways. For example, some routes employ aldol condensation reactions as an alternative to ylide-based methods for connecting the pyrimidine (B1678525) core with the side chain. patsnap.com Furthermore, optimizing reaction conditions, such as in the liquid-assisted Wittig reaction, can lead to high conversion rates (up to 99.2%) and favorable E:Z isomer ratios, maximizing the output of the desired product from the starting materials. scirp.orgscirp.orgscirp.org

Table 2: Atom Economy Analysis of a Key Reaction in Rosuvastatin Synthesis

| Reaction Type | Reactants | Desired Product Moiety | Major Byproduct | Atom Economy | Green Chemistry Implication |

|---|---|---|---|---|---|

| Wittig Reaction | Phosphonium (B103445) Ylide, Aldehyde | Alkene side chain | Triphenylphosphine oxide | Low (~26%) | Generates significant stoichiometric waste, driving research into alternatives. |

| Aldol Condensation | Enolate, Aldehyde | β-hydroxy carbonyl | Water | High | More atom-efficient method for C-C bond formation. |

| Enzymatic Reaction | Acetaldehyde, Chloroacetaldehyde | Chiral diol side-chain precursor | Minimal | Very High | Biocatalyst is recycled; reactions often occur in water with high specificity. |

Development of Cyanide-Free and Hazardous Reagent-Free Protocols

A major goal of green chemistry in pharmaceutical synthesis is the elimination of hazardous reagents to improve worker safety and reduce environmental toxicity. The synthesis of the Rosuvastatin side chain has historically involved the use of highly toxic reagents like potassium or sodium cyanide. google.comgoogle.com Consequently, significant research has been dedicated to developing cyanide-free protocols. researchgate.netresearchgate.net

Successful cyanide-free syntheses of the Rosuvastatin calcium side chain have been developed using alternative starting materials like D-arabinose, employing key steps such as a Wittig reaction followed by an oxa-Michael addition. researchgate.net These routes avoid the significant hazards associated with handling cyanide compounds and are more suitable for industrial-scale production. researchgate.netresearchgate.net

Beyond cyanide, traditional Rosuvastatin syntheses have employed a range of other hazardous chemicals. These include pyrophoric reagents like n-Butyl Lithium, corrosive agents like oxalyl chloride and phosphorus tribromide, and strong oxidizers such as m-chloroperbenzoic acid. google.comwjpmr.comresearchgate.net Many of these processes also require cryogenic temperatures (e.g., -78°C), which are energy-intensive and difficult to manage on an industrial scale. google.com

Greener alternatives focus on replacing these harsh reagents. For instance, oxidation steps can be performed using less toxic and more manageable reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of sodium hypochlorite, which is considered a less expensive and safer alternative to other oxidizing systems. google.comgoogle.com The development of modified Julia-Kocienski olefination reactions also provides an alternative to the Wittig reaction, avoiding the use of pyrophoric reagents and operating under milder conditions. researchgate.net

Sustainable Solvent Selection and Waste Reduction Strategies in Purification and Reaction Steps

Solvents constitute the vast majority of waste generated in pharmaceutical manufacturing, making sustainable solvent selection a critical aspect of green chemistry. wiley.com The synthesis and purification of Rosuvastatin intermediates, including esters like the allyl ester, involve numerous steps where solvents are used for reactions, extractions, and crystallization.

Typical solvents used in Rosuvastatin synthesis include acetonitrile (B52724), ethyl acetate (B1210297), tetrahydrofuran (B95107) (THF), and various alcohols and ethers. google.comgoogle.comgoogle.com Green chemistry principles guide the replacement of hazardous solvents with safer, more environmentally benign alternatives. For instance, moving away from chlorinated hydrocarbons and polar aprotic solvents like dimethylformamide (DMF) towards alcohols, esters, or even water where possible is a key objective. The purification of Rosuvastatin intermediates often relies on crystallization from solvent mixtures, such as alcohol-water-ether systems, to achieve high purity. google.com The choice of these solvents impacts not only environmental footprint but also process safety and efficiency.

Waste reduction strategies extend beyond solvent choice. One innovative approach involves the valorization of byproducts. For example, the Z-isomer formed during the Wittig reaction is often considered a waste product. Research has focused on developing catalytic methods to isomerize this unwanted Z-alkene into the desired E-alkene, effectively converting a waste stream back into a valuable product stream. rsc.org

Furthermore, designing processes that require fewer purification steps, such as chemoenzymatic syntheses that proceed through multiple steps without isolating intermediates, can dramatically reduce solvent use and waste generation. acs.orgwjpmr.com Integrating green chemistry principles from the outset of process design, from solvent selection to waste valorization, is essential for the sustainable production of Rosuvastatin Allyl Ester.

Table 3: Common Solvents in Rosuvastatin Intermediate Processing and Greener Alternatives

| Process Step | Common Solvents Used | Associated Hazards | Greener Alternative(s) | Benefit |

|---|---|---|---|---|

| Reaction Medium | Acetonitrile, Tetrahydrofuran (THF) | Toxic, Volatile | 2-Methyl-THF, Ethanol, Water (in biocatalysis) | Reduced toxicity, renewable sources, improved safety. |

| Extraction | Dichloromethane, Ethyl Acetate | Carcinogen (DCM), Flammable | Methyl tert-butyl ether (MTBE), Heptane | Lower environmental persistence and toxicity. |

| Purification/Crystallization | Methanol/Water, Ethanol/Ether | Toxic (Methanol), Flammable | Isopropanol, n-Butanol | Lower volatility and toxicity compared to methanol. |

Q & A

Q. What ethical considerations apply to in vivo studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.